3-(4-Acetylanilino)benzoic acid
Description
3-(4-Acetylanilino)benzoic acid is a benzoic acid derivative featuring an acetylanilino substituent at the 3-position of the benzene ring. The acetyl group may influence solubility, crystallinity, and biological activity compared to halogenated or hydroxylated analogs.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(4-acetylanilino)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
InChI Key |
WVJCBUXADPESMP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-acetylanilino)benzoic acid with related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Crystallinity and Molecular Conformation
- 4-(3-Chloroanilino)benzoic acid (C₁₃H₁₀ClNO₂): Structure: A chloro substituent at the 3-position of the anilino group. Crystal Packing: Forms acid–acid dimers via hydrogen bonds between carboxylic acid groups. The dihedral angle between aromatic rings is 34.66°, indicating significant twisting . Solubility: Likely lower than the acetylated analog due to the hydrophobic chloro group.
Functional Group Impact on Solubility and Extraction
Evidence from emulsion liquid membrane studies highlights how substituents influence extraction efficiency:
- Benzoic acid : Extracted rapidly (98% in <5 minutes) due to favorable distribution coefficients (logP ~1.87) .
- Acetic acid : Slower extraction due to lower hydrophobicity (logP ~-0.17) .
Data Table: Key Properties of Selected Benzoic Acid Derivatives
*Estimated using group contribution methods.
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